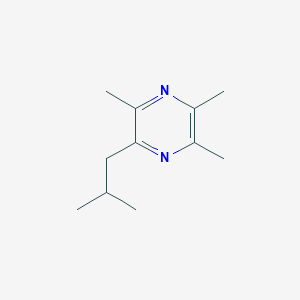

2-Isobutyl-3,5,6-trimethylpyrazine

Descripción

Historical Context and Discovery Timeline

The discovery and characterization of this compound follows the broader historical trajectory of pyrazine research that began in the mid-20th century when scientists first recognized the importance of these heterocyclic compounds in food chemistry. The compound was first cataloged in chemical databases in 2005, with its initial entry in PubChem occurring on March 27, 2005. However, the systematic study of alkyl-substituted pyrazines, including this compound, gained momentum significantly earlier as researchers began to understand their role in generating characteristic aromas in roasted and processed foods.

The systematic nomenclature of this compound reflects the evolution of chemical naming conventions, with the International Union of Pure and Applied Chemistry name being 2,3,5-trimethyl-6-(2-methylpropyl)pyrazine. This naming system clearly delineates the substitution pattern on the pyrazine ring, indicating the positions of the three methyl groups at the 2, 3, and 5 positions, and the isobutyl group (2-methylpropyl) at the 6 position. The compound has been continuously updated in chemical databases, with the most recent modification recorded on May 24, 2025.

The identification of this compound in natural sources represents a crucial milestone in flavor chemistry research. Scientific investigations have documented its presence in roasted red pepper seed oil and its production through reaction flavor technology using snow crab cooker effluent. These discoveries have contributed to a broader understanding of how complex flavor compounds arise through thermal processing and biological degradation pathways in food systems.

Significance in Heterocyclic Chemistry

This compound exemplifies the fundamental principles of heterocyclic chemistry, particularly in demonstrating how substitution patterns on pyrazine rings influence both chemical properties and biological activities. The pyrazine ring system, characterized by two nitrogen atoms in a six-membered aromatic ring, provides a versatile scaffold for chemical modification that has proven significant across multiple disciplines, from medicinal chemistry to flavor science.

The specific substitution pattern of this compound creates unique chemical characteristics that distinguish it from other pyrazine derivatives. The molecular weight of 178.27 grams per mole places it within an optimal range for volatile organic compounds, contributing to its effectiveness as an aromatic agent. The compound's structural features, including the presence of both methyl and isobutyl substituents, create a specific three-dimensional configuration that influences its interaction with olfactory receptors and other biological targets.

From a theoretical chemistry perspective, the compound demonstrates the principles of aromatic substitution and steric effects in heterocyclic systems. The distribution of alkyl groups around the pyrazine ring affects the electron density distribution, which in turn influences the compound's reactivity patterns and chemical stability. Research has shown that the alkyl distribution in pyrazine rings significantly affects their release characteristics and interaction with proteins, as demonstrated in studies involving bovine serum albumin solutions.

The compound undergoes several chemical reactions typical for pyrazines, including oxidation reactions that can form corresponding nitrogen oxides. These reaction pathways provide insights into the general reactivity patterns of substituted pyrazines and have implications for understanding their stability and transformation in various chemical environments.

Scope of Academic Research on Alkyl-Substituted Pyrazines

Academic research on alkyl-substituted pyrazines, including this compound, encompasses multiple scientific disciplines and has generated substantial literature addressing both fundamental chemical properties and practical applications. The research scope extends from basic structural characterization to complex biological interaction studies, reflecting the multifaceted nature of these compounds and their importance in various fields.

Structural analysis research has utilized advanced analytical techniques to characterize the precise molecular geometry and electronic properties of this compound. Spectroscopic studies have employed techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and gas chromatography-mass spectrometry to establish definitive structural assignments and to develop analytical methods for detecting these compounds in complex matrices.

Biological interaction studies represent a significant area of research focus, particularly in understanding how alkyl-substituted pyrazines interact with biological systems. Research has demonstrated that the structure of flavor homologues, including pyrazine derivatives, significantly affects their release characteristics in food matrices and their interaction with proteins. These studies have employed multiple spectroscopic methods to elucidate the mechanisms by which these compounds bind to biological targets and influence sensory perception.

Environmental and degradation studies have investigated the fate of alkyl-substituted pyrazines in various environmental conditions. Notable research has identified specific bacterial strains capable of degrading related pyrazine compounds, providing insights into the biodegradation pathways and environmental persistence of these molecules. Such studies have implications for understanding the environmental impact of these compounds and developing biotechnological approaches for their remediation.

| Research Area | Key Findings | Analytical Methods | Biological Relevance |

|---|---|---|---|

| Structural Characterization | Molecular formula C11H18N2, molecular weight 178.27 g/mol | Nuclear magnetic resonance, mass spectrometry | Foundation for understanding chemical properties |

| Protein Interactions | Significant effects on release from bovine serum albumin solutions | Fluorescence spectroscopy, ultraviolet-visible spectroscopy | Implications for food texture and flavor delivery |

| Biodegradation | Specific bacterial strains can metabolize related pyrazines | Gas chromatography-mass spectrometry | Environmental fate and biotechnology applications |

| Synthetic Chemistry | Multiple synthetic routes available with varying yields | Condensation reactions, thermal processing | Industrial production and chemical synthesis |

Industrial application research has focused on developing efficient synthetic methods for producing this compound and related compounds. Studies have investigated condensation reactions between dicarbonyl compounds and diamines, with recent optimizations achieving yields of approximately 50 percent for target pyrazine compounds. These investigations have practical implications for commercial production and cost-effective manufacturing processes.

The medicinal chemistry aspects of pyrazine research have demonstrated the unequivocal role of pyrazine rings in medicinally important compounds, establishing these heterocycles as valuable scaffolds for drug design and development. While this compound itself may not be directly used in pharmaceutical applications, the research on its chemical properties contributes to the broader understanding of pyrazine-based molecular design principles.

Propiedades

IUPAC Name |

2,3,5-trimethyl-6-(2-methylpropyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-7(2)6-11-10(5)12-8(3)9(4)13-11/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCOFWHSAGPVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334580 | |

| Record name | 2-Isobutyl-3,5,6-trimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46187-37-5 | |

| Record name | 2-Isobutyl-3,5,6-trimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Route 1: Stepwise Synthesis via Known Pyrazine Precursors

This approach is based on the classical pyrazine synthesis methods, such as those outlined by Seifert et al. (1970), and further optimized in recent research. The general process involves:

- Starting from appropriately substituted diketones or α-ketoaldehydes.

- Formation of diaminopyrazine intermediates through condensation with diamines.

- Subsequent methylation or alkylation steps to introduce methyl and isobutyl groups at the desired positions.

- Aromatization under controlled conditions to form the pyrazine ring.

Route 2: Condensation of α,β-Dicarbonyl and α,β-Diamine Compounds

This method, inspired by Ghosh et al. (2011), involves:

- Direct condensation of α,β-dicarbonyl compounds with α,β-diamines to form dihydropyrazine intermediates.

- A novel aromatization procedure to convert these intermediates into the fully aromatic pyrazine ring.

- This route allows for the introduction of the isobutyl and methyl substituents in a more convergent manner.

- Potentially milder reaction conditions.

- Fewer steps compared to classical methods.

- Amenable to structural variation for different substituted pyrazines.

Comparative Data Table of Preparation Routes

| Feature | Route 1: Stepwise Synthesis | Route 2: Condensation Route |

|---|---|---|

| Starting Materials | Substituted diketones, diamines | α,β-Dicarbonyl and α,β-diamine compounds |

| Key Reagents | Dimethyl sulfate, bases | Condensation reagents, aromatization agents |

| Reaction Conditions | Moderate temperature, controlled atmosphere | Mild to moderate temperature |

| Number of Steps | Multiple (functionalization + aromatization) | Fewer (direct condensation + aromatization) |

| Yield | Approx. 50% (for related compounds) | Comparable or improved yields reported |

| Scalability | Demonstrated potential for scale-up | Potential for scale-up with further optimization |

| Advantages | Well-established, reproducible | Novel, efficient, fewer steps |

| Challenges | Multiple purification steps | Optimization of aromatization step required |

Research Findings and Optimization Insights

Yield Optimization: Research indicates that controlling variables such as temperature, solvent choice, and reagent equivalents can significantly impact the yield of 2-isobutyl-3-methoxypyrazine, a close analogue. Applying these optimizations to this compound is promising.

Aromatization Step: The novel aromatization procedure in Route 2 is critical for converting dihydropyrazine intermediates to the aromatic pyrazine ring. This step often requires fine-tuning of reaction conditions to avoid side reactions or incomplete aromatization.

Safety and Environmental Considerations: Use of dimethyl sulfate in methylation steps necessitates careful handling due to its toxicity. Alternative methylating agents or green chemistry approaches are areas of ongoing research.

Structural Confirmation: NMR, GC-MS, and X-ray crystallography are employed to confirm the structure and purity of intermediates and final products, ensuring the correct substitution pattern on the pyrazine ring.

Análisis De Reacciones Químicas

Types of Reactions

2-Isobutyl-3,5,6-trimethylpyrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert it to dihydropyrazines.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

Oxidation: Pyrazine N-oxides.

Reduction: Dihydropyrazines.

Substitution: Various substituted pyrazines depending on the reagents used.

Aplicaciones Científicas De Investigación

2-Isobutyl-3,5,6-trimethylpyrazine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in microbial metabolism and as a signaling molecule.

Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Widely used in the flavor and fragrance industry due to its strong and pleasant aroma.

Mecanismo De Acción

The mechanism by which 2-Isobutyl-3,5,6-trimethylpyrazine exerts its effects involves interactions with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the context, but it often involves modulation of signal transduction pathways and metabolic processes.

Comparación Con Compuestos Similares

Structural Features

The following table summarizes structural differences and molecular properties of 2-isobutyl-3,5,6-trimethylpyrazine and its analogs:

Key Observations :

- Substituent Impact : The isobutyl group in this compound enhances lipophilicity compared to ethyl or smaller alkyl chains, influencing aroma retention and microbial membrane interaction .

- Pharmacological Potential: Tetramethylpyrazine (TMP) derivatives, such as 2-hydroxymethyl-3,5,6-trimethylpyrazine (HTMP), exhibit improved pharmacokinetics (longer half-life) compared to TMP, highlighting the role of hydroxylation in bioavailability .

Aroma Profile in Food Systems

This compound is a discriminant odorant in dark chocolates, with high nasal impact frequency (NIF) values correlating with sensory clusters characterized by roasted/nutty notes . Its analogs show varying contributions:

Antimicrobial Activity

Comparative Pa values (probability of activity) from in silico predictions (AntiBac-Pred):

| Compound | Corynebacterium jeikeium | Yersinia pestis | Mycobacterium tuberculosis |

|---|---|---|---|

| This compound | Pa > 0.5 | Not reported | Not reported |

| 2,3,5-Trimethyl-6-isopenthylpyrazine | Pa > 0.5 | Not reported | Not reported |

| 2-Methylpyrazine | Not reported | Pa > 0.7 | Pa > 0.5 |

Note: While this compound shows moderate activity against C. jeikeium, simpler pyrazines like 2-methylpyrazine have broader antimicrobial spectra, likely due to enhanced membrane permeability .

Actividad Biológica

2-Isobutyl-3,5,6-trimethylpyrazine (IBTMP) is a pyrazine derivative known for its distinctive aroma and potential biological activities. This compound has garnered interest in various fields, including food science, pharmacology, and microbiology, due to its antimicrobial properties and possible therapeutic applications.

IBTMP is characterized by its chemical structure, which allows it to interact with biological systems effectively. It exhibits a unique ability to bind to various receptors and enzymes, modulating their activity. This modulation can influence several biological processes, making it a subject of extensive research.

Antimicrobial Properties

Research indicates that IBTMP exhibits significant antimicrobial activity against various pathogens. A study demonstrated that IBTMP could effectively reduce the concentration of E. coli at dosages of 0.3%, 0.6%, and 1.2% after incubation periods of 2, 4, and 6 hours. Specifically, it was found to be bactericidal at concentrations as low as 0.6% after four hours of exposure .

| Concentration (%) | Incubation Time (h) | Bacterial Reduction |

|---|---|---|

| 0.3 | 2 | Moderate |

| 0.6 | 4 | Significant |

| 1.2 | 6 | Complete |

The mechanism by which IBTMP exerts its antimicrobial effects involves interactions with membrane proteins and modulation of signal transduction pathways. It has been shown to stimulate α1-adrenoreceptors in smooth muscle tissues, contributing to its bioactivity . Additionally, IBTMP may lower NADPH-oxidase activity in kidney epithelial cells, suggesting antioxidative and anti-inflammatory properties .

Study on Flavor Compounds

In a study focusing on the aroma compounds of dark chocolates, IBTMP was identified as a key contributor to sensory characteristics. The research highlighted its role in enhancing flavor profiles while also noting its biological activities .

Antifungal Activity

IBTMP has also been investigated for antifungal properties. In one study, it was noted to inhibit the mycelial growth of Phaeomoniella chlamydospora, demonstrating potential applications in food preservation and safety .

Structure-Activity Relationship

The biological activity of IBTMP can be correlated with its chemical structure. The presence of specific functional groups within the pyrazine ring influences its interaction with biological targets. Studies have indicated that modifications to the alkyl side chains can enhance or diminish its antimicrobial efficacy .

Safety and Efficacy

Safety assessments conducted on pyrazine derivatives, including IBTMP, have shown promising results regarding their metabolic pathways and toxicity profiles in animal models . These findings are essential for evaluating the potential therapeutic applications of IBTMP in clinical settings.

Q & A

Basic: What are the primary hazards and safety protocols for handling 2-Isobutyl-3,5,6-trimethylpyrazine in laboratory settings?

Answer:

this compound is classified under GHS as:

- Acute Toxicity (Oral, Category 4)

- Skin Corrosion/Irritation (Category 2)

- Serious Eye Damage/Eye Irritation (Category 2A)

- Specific Target Organ Toxicity (Respiratory Irritation, Category 3) .

Key safety measures include:

- Ventilation: Avoid unventilated areas (e.g., trenches, conduits) due to flammable vapor accumulation .

- Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats. Remove contaminated clothing before entering eating areas .

- Hygiene: Prohibit eating/drinking in workspaces; wash hands thoroughly after handling .

- First Aid:

Basic: What analytical techniques and GC conditions are optimal for characterizing this compound?

Answer:

Gas Chromatography (GC) is a standard method. Key parameters from NIST data include:

| Column Type | Temperature Program (°C) | Carrier Gas | Reference |

|---|---|---|---|

| DB-5 (Non-polar) | 50→250 at 5°C/min | Helium | |

| CP-Wax 52CB (Polar) | 60→220 at 4°C/min (hold 10 min) | Hydrogen | |

| HP-FFAP | 40→240 at 3°C/min | Nitrogen |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.